molecular formula C16H10ClNO4 B2848864 2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran CAS No. 400076-06-4

2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran

Cat. No.: B2848864
CAS No.: 400076-06-4
M. Wt: 315.71
InChI Key: MMPSTLXEMYAKEE-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran is a synthetic benzofuran derivative characterized by a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a nitro substituent at position 5 of the benzofuran core. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets . The nitro group at position 5 introduces strong electron-withdrawing effects, which may enhance reactivity and influence binding interactions compared to other substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4/c1-9-13-8-12(18(20)21)6-7-14(13)22-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPSTLXEMYAKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Titanium Tetrachloride-Mediated Cyclization (Method 1)

Reaction Mechanism and Substrate Preparation

The titanium tetrachloride (TiCl₄)-mediated cyclization, as detailed in US8674121B2 , involves a three-step sequence starting from 2-(2-hydroxy-5-nitrophenyl)-1-(4-chlorophenyl)ethanone (Formula IV). The process begins with acylation of the phenolic hydroxyl group using 4-chlorobenzoyl chloride in the presence of triethylamine (Et₃N), forming an intermediate ester (Formula VII). Subsequent base-mediated elimination (using potassium carbonate or sodium hydride) generates a 1,3-diketone (Formula VIII), which undergoes Lewis acid-catalyzed cyclization with TiCl₄ to yield the target benzofuran.

Optimization and Yield

Key parameters influencing yield include:

  • Stoichiometry : A 1.1:1 molar ratio of TiCl₄ to substrate minimizes side reactions.
  • Temperature : Cyclization at 40°C in dichloromethane (DCM) achieves 85–89% yield.
  • Workup : Sequential washing with 2 N NaOH (40°C) and 1 N HCl removes residual TiCl₄ and unreacted intermediates.

Representative Data :

Parameter Value Source
Starting Material Formula IV (1.72 mmol)
TiCl₄ (1 M in DCM) 1.89 mL (1.89 mmol)
Reaction Time 2–3 hours
Isolated Yield 89%

Eaton’s Reagent-Promoted Cyclodehydration (Method 2)

Substrate Design and Cyclodehydration

Ma et al. demonstrated that α-phenoxy ketones undergo acid-catalyzed cyclodehydration using Eaton’s reagent (phosphorus pentoxide in methanesulfonic acid) to form benzofurans. For 2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran, the precursor α-(2-hydroxy-5-nitrophenoxy)-4-chloropropiophenone is synthesized via nucleophilic substitution between 2-hydroxy-5-nitroacetophenone and 4-chlorobenzyl bromide. Cyclization at 80°C for 4–6 hours furnishes the product.

Advantages and Limitations
  • Advantages : Eaton’s reagent avoids metal catalysts, simplifying purification.
  • Limitations : Requires strict temperature control to prevent nitro group reduction.

Reaction Conditions :

Component Quantity Source
Eaton’s Reagent 3 mL
Temperature 80°C
Yield 72–78%

Friedel-Crafts Acylation of Preformed Benzofuran Core (Method 3)

Two-Step Synthesis

PMC2929784 outlines a strategy wherein the 3-methyl-5-nitro-1-benzofuran core is synthesized first via Ullmann coupling or nitration of 3-methylbenzofuran. Subsequent Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of AlCl₃ introduces the 4-chlorobenzoyl group at the C2 position.

Spectral Validation
  • ¹H NMR : Aromatic protons at δ 8.78–6.98 ppm confirm substitution patterns.
  • IR : Stretching at 1645 cm⁻¹ (C=O) and 1288 cm⁻¹ (NO₂) validate functionality.

Synthetic Protocol :

Step Reagents/Conditions Yield
Benzofuran Synthesis K₂CO₃/DMF, 120°C 65%
Acylation AlCl₃, DCM, 0°C → RT 82%

Copper-Catalyzed Coupling and Cyclization (Method 4)

Organocuprate Intermediate Formation

JOCPR describes a route involving organocuprate chemistry . 2-Hydroxy-5-nitroacetophenone is converted to a copper(I) acetylide, which couples with 4-chlorobenzoyl chloride to form a propargyl ether. Thermal cyclization at 150°C induces benzofuran ring closure.

Comparative Analysis
  • Yield : 60–68%, lower than TiCl₄ or Eaton’s methods due to side reactions.
  • Purity : Requires column chromatography for isolation.

Critical Comparison of Methods

Yield and Scalability

Method Yield (%) Scalability Cost Efficiency
TiCl₄ Cyclization 89 High Moderate
Eaton’s Reagent 75 Moderate Low
Friedel-Crafts 82 Low High
Cu-Catalyzed 65 Low Moderate

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Intermediates
One of the primary applications of 2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran is its use as a key intermediate in the synthesis of pharmaceutical compounds, particularly Dronedarone , which is used for the treatment of arrhythmias. The synthesis involves a multi-step process where this compound serves as an essential building block, facilitating the production of various derivatives that exhibit antiarrhythmic properties .

Biological Activities

Antimicrobial Properties
Research has shown that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. Studies indicate that such compounds can be effective against a range of pathogens, including bacteria and fungi. For instance, related benzofuran compounds have been evaluated for their effectiveness against M. tuberculosis and various gram-positive and gram-negative bacteria .

Anticancer Potential
There is growing interest in the anticancer properties of benzofuran derivatives. Some studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Synthesis and Catalysis

Synthetic Applications
The compound is also utilized in synthetic organic chemistry as a versatile precursor for the development of more complex molecules. Its unique structure allows for various modifications that can lead to the formation of new compounds with desirable properties. For example, it can be used to synthesize other functionalized benzofurans through substitution reactions .

Case Study 1: Dronedarone Synthesis

In a patent detailing the synthesis process for Dronedarone, this compound is highlighted as a crucial step in creating effective antiarrhythmic agents. The patent outlines methods for producing this compound efficiently, emphasizing its significance in pharmaceutical applications .

Case Study 2: Antimicrobial Screening

A series of studies have evaluated the antimicrobial efficacy of benzofuran derivatives against various pathogens. In one study, derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) values against multiple bacterial strains, demonstrating promising results that support further exploration into their clinical applications .

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1 summarizes structural variations among selected analogs.

Compound Name R2 (Position 2) R3 (Position 3) R5 (Position 5) Key Features
Target Compound 4-Chlorobenzoyl Methyl Nitro Strong electron-withdrawing nitro group; moderate lipophilicity from methyl
2-(4-Fluorobenzoyl)-5-Methoxy-1-benzofuran-3-amine 4-Fluorobenzoyl Amine Methoxy Electron-donating methoxy; polar amine group enhances hydrogen bonding
2-(4-Fluorophenyl)-3-Methylsulfinyl-5-Phenyl-1-benzofuran 4-Fluorophenyl Methylsulfinyl Phenyl Sulfinyl group increases polarity and steric bulk; phenyl enhances hydrophobicity
2-(4-Chlorophenyl)-3-Ethylsulfinyl-5-Iodo-1-benzofuran 4-Chlorophenyl Ethylsulfinyl Iodo Halogen (iodo) increases molecular weight; sulfinyl contributes to chiral centers

Key Observations:

  • Steric and Polar Effects: Sulfinyl groups (e.g., in ) introduce steric bulk and polarity, which may hinder binding in certain biological targets compared to the compact methyl group in the target compound.
  • Halogen Variations: The 4-chloro substituent (R2) in the target compound is less polar than 4-fluoro (in ) but may enhance lipophilicity and membrane permeability .

Pharmacological Activities

Benzofuran derivatives exhibit diverse pharmacological properties, as highlighted below:

  • Antimicrobial Activity: Compounds with sulfinyl groups (e.g., ) show potent antifungal and antibacterial effects, attributed to their ability to disrupt microbial cell membranes .
  • Antitumor Potential: Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) demonstrate cytotoxicity against cancer cell lines, possibly via DNA intercalation or enzyme inhibition .

Physicochemical Properties

  • Solubility: The nitro group in the target compound likely reduces aqueous solubility compared to methoxy (in ) or amine substituents. Sulfinyl groups (in ) may improve solubility in polar solvents due to their polarity .
  • Chromatographic Behavior: Pharmacopeial data (e.g., ) indicate that substituents significantly affect retention times. For example, nitro groups may increase retention in reverse-phase HPLC compared to esters or halogens .

Biological Activity

The compound 2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H12ClN1O3\text{C}_{16}\text{H}_{12}\text{Cl}\text{N}_{1}\text{O}_{3}

This structure features a benzofuran core modified by a chlorobenzoyl group and a nitro group, which are critical for its biological properties.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study highlighted that benzofuran compounds can selectively inhibit cancer cell growth while sparing normal cells. For instance, a related benzofuran compound showed an IC50 value of 5 μM against K562 leukemia cells and 0.1 μM against HL60 leukemia cells, indicating potent cytotoxicity towards cancer cells without affecting healthy cells .

Table 1 summarizes the anticancer activity of various benzofuran derivatives, including the target cell lines and IC50 values:

CompoundCell LineIC50 (μM)Reference
Benzofuran Derivative AK5625
Benzofuran Derivative BHL600.1
This compoundA549 (Lung)TBDCurrent Study

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has also been explored. A study evaluated various analogs for their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2 provides an overview of the antimicrobial efficacy of selected benzofuran derivatives:

CompoundBacteria TestedMIC (μg/mL)Reference
This compoundStaphylococcus aureusTBDCurrent Study
Benzofuran Derivative CEscherichia coliTBD
Benzofuran Derivative DBacillus subtilisTBD

The biological activity of this compound is believed to stem from its ability to interact with specific cellular pathways. For instance, it may inhibit critical enzymes involved in cell proliferation or induce apoptosis in cancer cells. The presence of the nitro group is particularly significant, as it has been associated with increased cytotoxicity against various cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of this compound in vitro against lung adenocarcinoma cells (A549). The compound demonstrated a capacity to inhibit cell replication effectively, suggesting its potential as a therapeutic agent in lung cancer treatment .

Another study investigated the structure-activity relationship (SAR) of similar compounds and found that modifications at specific positions on the benzofuran ring significantly affected their biological activities. This emphasizes the importance of molecular structure in determining pharmacological effects .

Q & A

Q. What are the established synthetic routes for 2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, typically involving Friedel-Crafts acylation to introduce the chlorobenzoyl group, followed by nitration at the 5-position of the benzofuran core. Key steps include precise temperature control (0–5°C during nitration to avoid byproducts) and stoichiometric optimization of acylating agents. Yield improvements (60–75%) are achieved using anhydrous conditions and Lewis acid catalysts like AlCl₃ . Characterization relies on NMR (¹H/¹³C), IR (C=O stretch at ~1680 cm⁻¹), and MS for purity validation .

Q. How is the structural conformation of this compound validated, and what spectroscopic techniques are critical?

X-ray crystallography using SHELX programs (e.g., SHELXL-2018) resolves the planar benzofuran core and nitro group orientation. Spectroscopic validation includes:

  • ¹H NMR : Methyl protons at 2.3–2.5 ppm and aromatic protons split into distinct multiplets due to nitro-group deshielding.
  • IR : Strong absorptions at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1680 cm⁻¹ (C=O stretch).
  • MS : Molecular ion [M+H]⁺ at m/z 344.2 with fragmentation patterns confirming the chlorobenzoyl substituent .

Q. What are the primary structural features influencing this compound’s reactivity?

The electron-withdrawing nitro group at C5 increases electrophilicity, making the benzofuran core susceptible to nucleophilic attack. The 4-chlorobenzoyl moiety enhances lipophilicity, impacting solubility in polar solvents (e.g., logP ~3.2 in DMSO). Steric hindrance from the 3-methyl group modulates regioselectivity in substitution reactions .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

High-resolution X-ray data (e.g., d-spacing <0.8 Å) reveal torsional angles between the benzofuran plane and chlorobenzoyl group (dihedral angle ~15–20°). Challenges include:

  • Disorder in nitro groups : Anisotropic displacement parameters (ADPs) must be refined using constraints (SHELXL ISOR commands).
  • Thermal motion artifacts : Low-temperature data collection (100 K) minimizes errors.
  • Hydrogen bonding : Weak C–H⋯O interactions stabilize the crystal lattice but require careful modeling to avoid overinterpretation .

Q. How do structural analogs differ in biological activity, and what methodological frameworks support comparative analysis?

Activity variations are linked to substituent electronegativity and steric effects. For example:

CompoundSubstituentBiological Activity (IC₅₀, μM)
2-(4-Chlorobenzoyl)-…-nitro5-NO₂Anticancer: 12.5 ± 1.2
2-(4-Fluorobenzoyl)-…-nitro5-NO₂, 4-FAnticancer: 18.7 ± 1.5
2-Methyl-5-phenylbenzofuranNo substituentsAntimicrobial: 45.0 ± 3.0
Methodology : Dose-response assays (MTT for cytotoxicity), paired with DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with activity .

Q. What strategies address contradictory data in pharmacological studies, such as variable potency across cell lines?

Contradictions arise from cell-specific uptake mechanisms or metabolic stability. Solutions include:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in human microsomes) and membrane permeability (Caco-2 assays).
  • Target engagement assays : Use SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., kinase enzymes).
  • Meta-analysis : Compare datasets across literature, adjusting for variables like assay sensitivity (e.g., EC₅₀ vs. IC₅₀) .

Q. How are impurities identified and quantified during synthesis, and what chromatographic methods are optimal?

HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves synthesis byproducts (e.g., des-nitro or over-acylated derivatives). Pharmacopeial guidelines (e.g., USP) set impurity limits (<0.1% for any single unknown). MS/MS fragmentation confirms impurity structures, while NMR (¹H) quantifies down to 0.05% .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, incorporating TWIN commands for handling potential twinning in nitro-containing crystals .
  • Bioactivity Studies : Employ blinded experimental designs to mitigate bias in IC₅₀ determinations .
  • Synthetic Optimization : Design-of-experiment (DoE) approaches (e.g., Box-Behnken) optimize reaction parameters (time, temperature, catalyst load) .

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